molecular formula C6H9Cl2N5 B1655494 3H-imidazo[4,5-b]pyridine-5,7-diamine dihydrochloride CAS No. 37437-03-9

3H-imidazo[4,5-b]pyridine-5,7-diamine dihydrochloride

Cat. No.: B1655494
CAS No.: 37437-03-9
M. Wt: 222.07
InChI Key: ZKKPTVHKTDFRST-UHFFFAOYSA-N
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Description

3H-imidazo[4,5-b]pyridine-5,7-diamine dihydrochloride is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its fused imidazole and pyridine rings, which contribute to its unique chemical properties and biological activities .

Biochemical Analysis

Biochemical Properties

3H-imidazo[4,5-b]pyridine-5,7-diamine dihydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activity. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with GABA A receptors, acting as a positive allosteric modulator . Additionally, it has been found to inhibit certain enzymes involved in carbohydrate metabolism, thereby affecting metabolic pathways . The nature of these interactions often involves binding to specific active sites on the enzymes or proteins, leading to changes in their conformation and activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the signaling pathways involved in inflammation and cancer . By binding to specific receptors or enzymes, this compound can alter the expression of genes involved in these pathways, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can activate receptors by binding to allosteric sites, leading to changes in receptor conformation and signaling activity.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied extensively. This compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro and in vivo models. For example, prolonged exposure to this compound has been associated with sustained inhibition of enzyme activity and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as modulation of enzyme activity and improvement in metabolic function . At high doses, it can exhibit toxic or adverse effects, including disruption of cellular function and induction of apoptosis . Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. For instance, it has been shown to influence the activity of enzymes involved in carbohydrate metabolism, leading to changes in metabolic flux and metabolite levels . This compound can also affect the levels of key metabolites, thereby influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . For example, it has been observed to accumulate in the cytoplasm and nucleus, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it has been found to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-imidazo[4,5-b]pyridine-5,7-diamine dihydrochloride typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. This intermediate can then undergo further reactions, such as alkylation or acylation, to yield the desired compound . The reaction conditions often include phase transfer catalysis in a solid-liquid system, with yields ranging from medium to excellent (49%-95%) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity. The compound is typically produced in powder form and stored at room temperature .

Chemical Reactions Analysis

Types of Reactions

3H-imidazo[4,5-b]pyridine-5,7-diamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenated derivatives, benzaldehyde, and ethyl bromoacetate. The conditions often involve phase transfer catalysis, solid-liquid systems, and specific solvents like acetonitrile or dimethoxyethane .

Major Products

The major products formed from these reactions include various regioisomers, such as N3 and N4, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-imidazo[4,5-b]pyridine-5,7-diamine dihydrochloride stands out due to its specific structural features and the range of reactions it can undergo. Its ability to form multiple regioisomers and its diverse biological activities make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

1H-imidazo[4,5-b]pyridine-5,7-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5.2ClH/c7-3-1-4(8)11-6-5(3)9-2-10-6;;/h1-2H,(H5,7,8,9,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKPTVHKTDFRST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N=CN2)N=C1N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3H-imidazo[4,5-b]pyridine-5,7-diamine dihydrochloride
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3H-imidazo[4,5-b]pyridine-5,7-diamine dihydrochloride
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3H-imidazo[4,5-b]pyridine-5,7-diamine dihydrochloride
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3H-imidazo[4,5-b]pyridine-5,7-diamine dihydrochloride
Reactant of Route 5
3H-imidazo[4,5-b]pyridine-5,7-diamine dihydrochloride
Reactant of Route 6
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3H-imidazo[4,5-b]pyridine-5,7-diamine dihydrochloride

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